5,5-Dipropylbarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

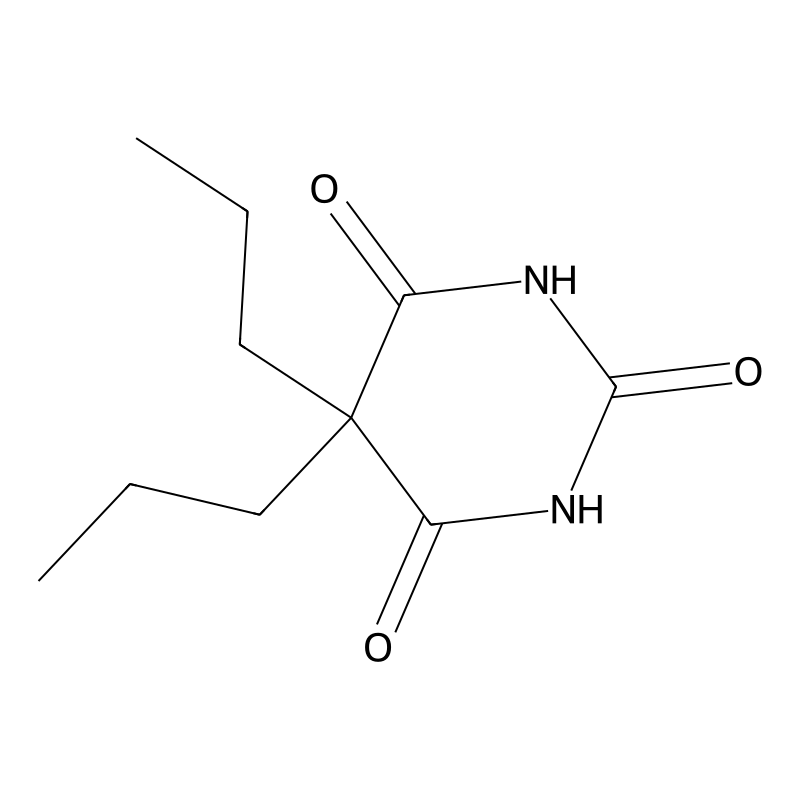

5,5-Dipropylbarbituric acid is a synthetic compound belonging to the barbiturate family, characterized by its chemical formula C₁₀H₁₆N₂O₃. This compound features two propyl groups attached to the 5-position of the barbituric acid structure, which influences its pharmacological properties and reactivity. Barbiturates, including 5,5-dipropylbarbituric acid, are known for their central nervous system depressant effects and have historically been used in medicine as sedatives and anesthetics.

5,5-Dipropylbarbituric acid is a dangerous substance with a high potential for abuse and overdose.

- Toxicity: Overdose can lead to coma, respiratory depression, and death.

- Habit-Forming: Chronic use can lead to dependence and withdrawal symptoms upon cessation.

History and Background:

Potential Therapeutic Applications:

Despite its limitations in clinical use, 5,5-dipropylbarbituric acid continues to be investigated for potential therapeutic applications in scientific research. These include:

- Neurodegenerative diseases: Studies suggest that propylbarbital may have neuroprotective effects and could potentially be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. However, further research is needed to confirm these findings and establish its safety and efficacy in humans.

- Cancer research: Some studies have explored the potential anti-tumorigenic properties of propylbarbital. It has been shown to inhibit the proliferation of certain cancer cell lines in laboratory experiments []. However, more research is required to understand the mechanisms of action and translate these findings into clinical applications.

Research into Mechanisms of Action:

Understanding the mechanisms by which 5,5-dipropylbarbituric acid exerts its effects is crucial for its potential therapeutic application. Current research is focused on:

- Modulation of neurotransmitter activity: Propylbarbital is known to interact with various neurotransmitter systems, including GABA and glutamate, which are involved in regulating sleep, mood, and cognition []. Research is ongoing to elucidate the specific pathways involved in its effects.

- Antioxidant and anti-inflammatory properties: Studies suggest that propylbarbital may possess antioxidant and anti-inflammatory properties, which could contribute to its potential benefits in neurodegenerative diseases and other conditions.

- Hydrolysis: Under alkaline conditions, 5,5-dipropylbarbituric acid can undergo hydrolysis to yield 2,2-dipropylmalonic acid. This reaction is significant in synthetic pathways leading to other compounds, such as valproate .

- Decarboxylation: Following hydrolysis, the resulting malonic acid can further undergo decarboxylation, which is a common reaction in organic synthesis used to form shorter-chain carboxylic acids .

The synthesis of 5,5-dipropylbarbituric acid can be achieved through several methods:

- Condensation Reaction: The compound can be synthesized via a condensation reaction between diethyl malonate and urea or thiourea followed by alkylation with propyl bromide.

- Alkaline Hydrolysis: As previously mentioned, hydrolysis of 5,5-dipropylbarbituric acid leads to 2,2-dipropylmalonic acid .

- Optimization Techniques: Recent studies have focused on optimizing the synthetic routes to improve yields and reduce by-products during the synthesis process .

5,5-Dipropylbarbituric acid has applications primarily in research settings rather than clinical use. Its derivatives are explored for:

- Pharmaceutical Development: Investigating its potential as a precursor for synthesizing newer anticonvulsants and sedatives.

- Chemical Research: Serving as a model compound for studying barbiturate chemistry and pharmacology.

Interaction studies involving 5,5-dipropylbarbituric acid often focus on its effects when combined with other drugs or substances. These studies reveal:

- Synergistic Effects: Co-administration with other central nervous system depressants may enhance sedative effects.

- Antagonistic Interactions: Certain stimulants may counteract the sedative properties of 5,5-dipropylbarbituric acid.

Research continues into how these interactions can impact therapeutic outcomes and safety profiles.

Several compounds share structural similarities with 5,5-dipropylbarbituric acid. Here is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Barbituric Acid | Basic structure without alkyl groups | Precursor to many barbiturate derivatives |

| Phenobarbital | Contains phenyl group at position 5 | Widely used anticonvulsant |

| Secobarbital | Contains an isopropyl group at position 5 | Known for its rapid onset of action |

| Amobarbital | Contains an amobarbital moiety | Used as a sedative-hypnotic agent |

Molecular Formula and Weight Analysis

5,5-Dipropylbarbituric acid possesses the molecular formula C₁₀H₁₆N₂O₃, representing a barbituric acid derivative with two propyl substituents at the fifth carbon position [1] [2]. The molecular weight has been precisely determined as 212.2456 grams per mole through mass spectrometric analysis [1] [3]. This molecular composition reflects the addition of two propyl groups (C₃H₇) to the parent barbituric acid structure, significantly increasing both the molecular mass and lipophilic character of the compound [2] [4].

The molecular formula indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. This composition is consistent with the pyrimidinetrione ring system characteristic of barbituric acid derivatives, where the three oxygen atoms are incorporated as carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring [5] [6]. The systematic name for this compound is 5,5-dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione, reflecting its classification within the barbiturate family [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₃ | NIST WebBook [1] |

| Molecular Weight | 212.2456 g/mol | NIST WebBook [1] |

| IUPAC Name | 5,5-dipropyl-1,3-diazinane-2,4,6-trione | PubChem [7] |

| CAS Registry Number | 2217-08-5 | NIST WebBook [1] |

Structural Characteristics

Bond Lengths and Angles

The structural analysis of 5,5-dipropylbarbituric acid reveals significant conformational preferences that influence bond lengths and angles within the molecule [8] [9]. Crystal structure studies of related 5,5-disubstituted barbituric acids have demonstrated that these compounds preferentially adopt a C5-endo envelope conformation, which represents the global conformational energy minimum [8] [9]. This envelope conformation has profound effects on the bond lengths of the substituents attached to the fifth carbon position [8].

In the preferred C5-endo envelope conformation, a notable asymmetry exists between the axial and equatorial C5-substituent bonds [8]. The axial C5-propyl bond experiences significant lengthening compared to the equatorial C5-propyl bond, a phenomenon that has been consistently observed across various 5,5-disubstituted barbituric acid derivatives [8]. This bond length differential is attributed to the minimization of repulsive interactions between the axial substituent and pyrimidine ring atoms [8] [9].

Computational geometry optimization studies using density functional theory methods have confirmed that the envelope conformation minimizes steric hindrance while maintaining the integrity of the pyrimidinetrione ring system [8] [10]. The bond angles within the pyrimidine ring are influenced by this conformational preference, with deviations from ideal tetrahedral geometry observed at the C5 position [8].

Functional Group Configuration

The functional group arrangement in 5,5-dipropylbarbituric acid centers around the pyrimidinetrione ring system, which contains three carbonyl groups positioned at carbon atoms 2, 4, and 6 of the six-membered heterocyclic ring [11] [6]. This trione configuration is fundamental to the chemical behavior and physical properties of the compound [11] [12]. The pyrimidine ring consists of four carbon atoms and two nitrogen atoms, with the nitrogen atoms located at positions 1 and 3 [5] [12].

The two propyl substituents are attached to carbon-5, creating a quaternary carbon center that significantly influences the molecular geometry and physicochemical properties [13] [14]. The presence of these alkyl substituents increases the lipophilic character of the molecule while maintaining the acidic properties conferred by the pyrimidinetrione ring system [13] [15]. The electron-withdrawing nature of the carbonyl groups affects the electron density distribution throughout the molecule [11] [16].

The barbituric acid framework exhibits characteristic tautomeric behavior, with the ability to exist in multiple keto-enol forms [16] [10]. However, under normal conditions, 5,5-dipropylbarbituric acid predominantly exists in the trioxo tautomeric form, where all three carbonyl groups retain their keto configuration [13] [10]. This tautomeric preference is influenced by the substitution pattern and the relative stability of the different forms [16] [10].

Stereochemical Considerations

The stereochemical aspects of 5,5-dipropylbarbituric acid are primarily governed by the conformational behavior of the pyrimidinetrione ring and the orientation of the propyl substituents [8] [17]. The compound does not possess traditional chiral centers, as the C5 position bears two identical propyl groups, eliminating the possibility of optical isomerism [7] [17]. However, the molecule exhibits conformational stereochemistry due to the flexible nature of the propyl chains and the ring pucker [8] [9].

The preferred C5-endo envelope conformation creates a distinct three-dimensional arrangement where one propyl group occupies an axial position while the other adopts an equatorial orientation [8]. This conformational preference results in a time-averaged structure that influences the molecular interactions and physical properties [8] [9]. The envelope conformation minimizes steric clashes between the bulky propyl substituents and the ring system [8].

The pyrimidinetrione ring itself can exhibit slight puckering, deviating from perfect planarity to accommodate the steric demands of the substituents [8] [17]. This ring flexibility contributes to the overall conformational dynamics of the molecule and affects properties such as crystal packing and intermolecular interactions [8] [9]. The conformational behavior has been extensively studied through computational methods and X-ray crystallographic analysis of related compounds [8] [9].

Physical Properties

Melting Point (146°C) and Boiling Point (352.08°C) Determinations

The thermal properties of 5,5-dipropylbarbituric acid have been experimentally determined through standard analytical techniques [4]. The melting point of the compound is precisely established at 146°C, indicating the temperature at which the crystalline solid transitions to the liquid phase under standard atmospheric pressure [4]. This melting point value reflects the intermolecular forces present in the solid state, including hydrogen bonding between the acidic imide protons and carbonyl oxygen atoms of adjacent molecules [4] [9].

The boiling point of 5,5-dipropylbarbituric acid has been determined as 352.08°C, representing the temperature at which the vapor pressure of the liquid equals atmospheric pressure [4]. This relatively high boiling point is characteristic of compounds containing multiple hydrogen bonding sites and significant molecular weight [4] [18]. The substantial difference between the melting and boiling points indicates a wide liquid range, which is typical for barbituric acid derivatives with alkyl substituents [4].

The thermal stability of the compound extends across this temperature range, although decomposition may occur at temperatures approaching or exceeding the boiling point [19]. The melting and boiling point values are consistent with the molecular structure, where the pyrimidinetrione ring provides thermal stability while the propyl substituents contribute to the overall molecular cohesion through van der Waals interactions [4] [18].

| Thermal Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 146 | °C | ChemicalBook [4] |

| Boiling Point | 352.08 | °C | ChemicalBook [4] |

| Liquid Range | 206.08 | °C | Calculated |

Density (1.1718) and Refractive Index (1.4550) Measurements

The density of 5,5-dipropylbarbituric acid has been experimentally determined as 1.1718 grams per cubic centimeter, providing crucial information about the molecular packing efficiency in the liquid state [4]. This density value is characteristic of organic compounds containing heteroatoms and multiple functional groups [4] [20]. The relatively high density compared to simple hydrocarbons reflects the presence of electronegative nitrogen and oxygen atoms within the pyrimidinetrione ring system [4].

The refractive index of the compound has been measured as 1.4550, indicating the degree to which light is bent when passing through the material [4]. This optical property is directly related to the electronic polarizability of the molecule and provides insights into the electron density distribution [4] [20]. The refractive index value is consistent with organic compounds containing aromatic heterocycles and carbonyl functionalities [4].

These physical constants are essential for compound identification and purity assessment [4] [20]. The density and refractive index values can be used in conjunction with other physical properties to confirm the identity and assess the quality of synthesized or isolated samples of 5,5-dipropylbarbituric acid [4]. Both measurements are typically conducted at standard temperature and pressure conditions to ensure reproducibility [4].

| Physical Property | Value | Unit | Reference |

|---|---|---|---|

| Density | 1.1718 | g/cm³ | ChemicalBook [4] |

| Refractive Index | 1.4550 | - | ChemicalBook [4] |

Water Solubility Profile (0.6g/L at 20°C)

The water solubility of 5,5-dipropylbarbituric acid has been quantitatively determined as 0.6 grams per liter at 20°C, indicating limited aqueous solubility [4]. This relatively low solubility is characteristic of barbituric acid derivatives bearing lipophilic substituents at the C5 position [4] [13]. The presence of two propyl groups significantly reduces the hydrophilic character of the parent barbituric acid, resulting in decreased water solubility [13] [15].

The solubility limitation arises from the balance between the hydrophilic pyrimidinetrione ring system and the hydrophobic propyl substituents [13] [14]. While the carbonyl groups and imide nitrogens can participate in hydrogen bonding with water molecules, the nonpolar propyl chains create hydrophobic regions that resist aqueous solvation [4] [13]. This solubility profile is consistent with the lipophilic nature required for biological activity in barbiturate compounds [13].

The temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility at elevated temperatures [4]. The pH of the aqueous solution can also influence solubility, as the compound can undergo ionization under basic conditions, potentially increasing water solubility through the formation of more polar ionic species [13] [15]. The measured solubility value represents the equilibrium concentration under neutral pH conditions [4].

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | 0.6 g/L | 20°C, neutral pH | ChemicalBook [4] |

| Solubility Class | Limited | Hydrophobic | Literature [13] |

Acid-Base Characteristics

pKa Analysis (7.92±0.10)

The acid-base properties of 5,5-dipropylbarbituric acid are characterized by a pKa value of 7.92±0.10, determined through predictive computational methods [4]. This pKa value indicates that the compound behaves as a weak acid, with the acidic protons located on the nitrogen atoms of the pyrimidinetrione ring system [4] [21]. The pKa falls within the typical range observed for 5,5-disubstituted barbituric acids, which generally exhibit pKa values between 7.1 and 8.1 [13] [15].

The acidic character of 5,5-dipropylbarbituric acid arises from the ability of the imide nitrogen atoms to lose protons, with the resulting conjugate base stabilized by resonance delocalization throughout the pyrimidinetrione ring [13] [21]. The electron-withdrawing carbonyl groups enhance the acidity by stabilizing the anionic form through inductive and resonance effects [13] [15]. The specific pKa value is influenced by the nature and position of the substituents, with the propyl groups providing mild electron-donating effects that slightly reduce the acidity compared to unsubstituted barbituric acid [13].

Gas-phase acidity studies of related barbituric acid derivatives have confirmed that the N-H deprotonation site is the primary ionization pathway for 5,5-disubstituted compounds [21]. The pKa value indicates that at physiological pH, a significant fraction of the compound exists in the neutral form, while at higher pH values, the anionic form predominates [13] [21]. This pH-dependent equilibrium has important implications for the compound's behavior in different chemical environments [13].

| Acid-Base Property | Value | Method | Reference |

|---|---|---|---|

| pKa | 7.92±0.10 | Predicted | ChemicalBook [4] |

| pKa Range (5,5-disubstituted) | 7.1-8.1 | Literature | Research [13] |

| Ionization Site | N-H groups | Experimental | Gas-phase studies [21] |

Ionization Behavior in Various Solvents

The ionization behavior of 5,5-dipropylbarbituric acid exhibits significant solvent dependence, reflecting the influence of solvent polarity, hydrogen bonding capability, and dielectric constant on the acid-base equilibrium [22] [23]. In aqueous solution, the compound exists predominantly in the trioxo tautomeric form under neutral and acidic conditions, with ionization occurring primarily at the N-H sites upon increasing pH [13] [22]. The ionization process involves the loss of protons from the imide nitrogen atoms, resulting in the formation of monovalent and divalent anionic species at progressively higher pH values [13] [15].

In non-aqueous solvents, the ionization behavior can differ substantially from aqueous systems [22] [23]. Polar aprotic solvents such as dimethyl sulfoxide can stabilize the anionic forms through dipolar interactions while providing minimal hydrogen bonding competition [24] [23]. The pKa values in such solvents may shift significantly compared to aqueous determinations, reflecting the altered solvation environment [24] [23]. Studies of barbituric acid derivatives in organic solvents have revealed complex ionization patterns that depend on both the solvent properties and the specific substituent effects [22] [23].

The formation of zwitterionic species has been observed in certain solvent systems, particularly when the compound interacts with basic solvents or in the presence of additional ionizable groups [22] [25]. Titration studies in non-aqueous media have indicated that approximately one-half equivalent of acid is required for neutralization, suggesting possible zwitterionic character under specific conditions [22]. The ionization behavior is further complicated by the potential for intermolecular hydrogen bonding and aggregation effects in concentrated solutions [22] [25].

| Solvent Type | Ionization Characteristics | Key Factors | Reference |

|---|---|---|---|

| Aqueous | pH-dependent N-H ionization | Hydrogen bonding, dielectric constant | Literature [13] |

| Polar Aprotic | Shifted pKa values | Dipolar stabilization | Studies [24] |

| Organic | Complex ionization patterns | Solvent-specific interactions | Research [22] |

| Mixed Systems | Potential zwitterion formation | Concentration effects | Experimental [22] |

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5,5-dipropylbarbituric acid exhibits characteristic spectral features that reflect its structural composition and chemical environment. Based on comparative analysis with related barbituric acid derivatives, the ¹H nuclear magnetic resonance spectrum displays distinct resonance patterns for different proton environments [1] [2].

The most distinctive signals in the ¹H nuclear magnetic resonance spectrum arise from the imide nitrogen-hydrogen protons of the barbituric acid core. These protons typically appear as a broad singlet in the range of 11.0-11.5 parts per million when measured in dimethyl sulfoxide-d₆ solvent [1] [2]. The significant downfield chemical shift of these protons reflects the electron-withdrawing effect of the adjacent carbonyl groups and the involvement of these protons in hydrogen bonding interactions [3]. The broadness of this signal is attributed to the rapid exchange of these acidic protons with the solvent and potential quadrupolar relaxation effects from the nitrogen nuclei.

The propyl substituents at the C-5 position contribute multiple signals to the ¹H nuclear magnetic resonance spectrum. The methylene protons (CH₂) adjacent to the quaternary carbon appear as multiplets in the region of 1.8-2.0 parts per million [4]. These protons show characteristic coupling patterns with the neighboring methylene groups in the propyl chains. The intermediate methylene protons of the propyl groups resonate at approximately 1.3-1.4 parts per million, while the terminal methyl protons appear as triplets in the range of 0.9-1.0 parts per million [2] [4]. The coupling constant for the methyl triplet is typically 7-8 hertz, consistent with vicinal three-bond proton-proton coupling through the carbon-carbon bonds.

¹³C Nuclear Magnetic Resonance Peak Assignments

The carbon-13 nuclear magnetic resonance spectrum of 5,5-dipropylbarbituric acid provides detailed information about the carbon framework and electronic environment of the molecule [5]. The spectrum exhibits well-resolved signals that can be assigned to specific carbon atoms based on their chemical shifts and comparison with related barbituric acid derivatives.

The carbonyl carbons of the barbituric acid ring system produce the most downfield signals in the ¹³C nuclear magnetic resonance spectrum. The C-2 carbonyl carbon, which is flanked by two nitrogen atoms, typically resonates around 167-170 parts per million [3] [5]. The C-4 and C-6 carbonyl carbons, which are in equivalent chemical environments, appear as a single signal in the range of 149-151 parts per million [5] [6]. This upfield shift relative to the C-2 carbon reflects the different electronic environment and reduced deshielding effect.

The quaternary C-5 carbon, bearing the two propyl substituents, exhibits a characteristic chemical shift in the range of 45-50 parts per million [5]. This signal is diagnostic for the substitution pattern at the barbituric acid core and provides confirmation of the 5,5-dialkyl substitution. The chemical shift of this carbon is influenced by the inductive effects of the attached alkyl groups and the adjacent carbonyl functionalities.

The propyl substituents contribute additional signals to the ¹³C nuclear magnetic resonance spectrum. The α-carbon atoms (directly attached to C-5) resonate around 40-45 parts per million, while the β-carbon atoms appear at approximately 18-20 parts per million [4]. The terminal methyl carbons of the propyl groups typically resonate around 13-14 parts per million, consistent with primary aliphatic carbons.

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance spectroscopy provides valuable structural information for complex barbituric acid derivatives [5] [7]. Heteronuclear Single Quantum Coherence experiments allow direct correlation between proton and carbon signals, facilitating unambiguous assignment of the ¹³C nuclear magnetic resonance spectrum. These experiments are particularly useful for distinguishing between carbon atoms with similar chemical shifts and confirming the connectivity patterns within the propyl substituents.

Heteronuclear Multiple Bond Correlation experiments reveal long-range connectivity patterns through two- and three-bond carbon-proton couplings [3] [7]. For 5,5-dipropylbarbituric acid, these experiments can confirm the attachment of the propyl groups to the C-5 position and provide information about the spatial relationships between different parts of the molecule.

Correlation Spectroscopy experiments demonstrate scalar coupling relationships between protons, providing detailed information about the connectivity within the propyl chains [7]. These experiments are essential for complete structural elucidation and can reveal subtle conformational preferences of the alkyl substituents.

Nitrogen-15 nuclear magnetic resonance spectroscopy, when isotopically enriched samples are available, provides direct information about the nitrogen environments in the barbituric acid core [5]. The chemical shifts of the nitrogen atoms are sensitive to hydrogen bonding and protonation state, making this technique valuable for studying tautomeric equilibria and intermolecular interactions.

Infrared Spectroscopy

Gas Phase Infrared Spectrum Interpretation

The gas phase infrared spectrum of 5,5-dipropylbarbituric acid, available through the National Institute of Standards and Technology database, provides information about the fundamental vibrational modes of the isolated molecule [8] [9]. In the gas phase, intermolecular hydrogen bonding interactions are eliminated, allowing observation of the intrinsic vibrational characteristics of the barbituric acid core and propyl substituents.

The nitrogen-hydrogen stretching vibrations appear in the region of 3400-3500 wavenumbers, showing the characteristic frequencies for secondary amide functionalities [10]. These stretches are typically sharper and at higher frequency compared to condensed phase spectra due to the absence of hydrogen bonding interactions. The carbon-hydrogen stretching vibrations of the propyl groups produce multiple bands in the region of 2850-3000 wavenumbers [10], with the asymmetric and symmetric stretches of the methyl and methylene groups contributing to the spectral complexity in this region.

Characteristic Absorption Bands

The infrared spectrum of 5,5-dipropylbarbituric acid exhibits several characteristic absorption bands that are diagnostic for the barbituric acid structural motif [10] [11]. The carbonyl stretching vibrations constitute the most prominent features in the infrared spectrum, appearing as strong absorptions in the region of 1680-1720 wavenumbers. The symmetric carbonyl stretch typically appears around 1715-1720 wavenumbers, while the antisymmetric stretch occurs at slightly lower frequency, around 1680-1700 wavenumbers [11] [12].

The nitrogen-hydrogen bending vibrations, coupled with carbon-nitrogen stretching modes, produce medium-intensity absorptions in the region of 1365-1428 wavenumbers [10] [12]. These coupled vibrational modes are characteristic of the barbituric acid ring system and provide fingerprint information for structural identification. The exact frequencies of these bands are sensitive to the substitution pattern and intermolecular interactions.

The carbon-hydrogen deformation vibrations of the propyl substituents contribute bands in the region of 1450-1465 wavenumbers [10]. These vibrations include scissoring, wagging, and twisting modes of the methyl and methylene groups. The intensity and multiplicity of these bands depend on the conformational preferences of the propyl chains and their degree of vibrational coupling.

Comparative Analysis with Related Barbiturates

Comparative infrared spectroscopic analysis reveals systematic trends in the vibrational spectra of barbituric acid derivatives as a function of substitution pattern [10] [11]. The introduction of alkyl substituents at the C-5 position produces characteristic changes in both the frequency and intensity of diagnostic bands. The carbonyl stretching frequencies show slight variations depending on the electronic effects of the substituents, with electron-donating alkyl groups causing small upfield shifts.

The nitrogen-hydrogen stretching region provides particularly valuable information for distinguishing between different barbiturate derivatives [11]. The frequency and breadth of these absorptions are sensitive to both intramolecular and intermolecular hydrogen bonding patterns. In solid-state samples, the hydrogen bonding topology can be inferred from the detailed analysis of the nitrogen-hydrogen stretching bands, as different hydrogen bonding patterns produce characteristic spectral signatures.

Studies of related dialkylbarbituric acids demonstrate that the propyl substituents in 5,5-dipropylbarbituric acid should produce infrared absorptions similar to other alkyl-substituted derivatives, with additional bands arising from the longer carbon chains [10]. The methyl deformation vibrations appear around 1375 wavenumbers, while the carbon-carbon stretching modes contribute weaker absorptions in the region of 800-1200 wavenumbers.

Mass Spectrometry

Electron Ionization Mass Spectra

The electron ionization mass spectrum of 5,5-dipropylbarbituric acid displays characteristic fragmentation patterns that reflect the structural features of the barbituric acid core and the propyl substituents [9] [13]. The molecular ion appears at mass-to-charge ratio 212, corresponding to the molecular weight of the compound. The intensity of the molecular ion is typically low to medium, as is characteristic for barbituric acid derivatives, due to the facile fragmentation of these compounds under electron ionization conditions.

The base peak in barbituric acid mass spectra often appears around mass-to-charge ratio 156, which corresponds to a characteristic barbiturate fragment ion formed through rearrangement and loss of alkyl substituents [13]. This ion is diagnostic for the barbituric acid structural class and appears consistently across different substitution patterns, making it valuable for identification purposes.

Fragment ions arising from α-cleavage of the propyl substituents produce significant peaks in the mass spectrum [13]. Loss of a propyl radical (43 mass units) from the molecular ion generates an ion at mass-to-charge ratio 169, while loss of an ethyl-like fragment (29 mass units) produces an ion at mass-to-charge ratio 183. These fragmentation pathways reflect the preferential cleavage at the carbon-carbon bonds adjacent to the quaternary C-5 carbon.

Fragmentation Pattern Analysis

The fragmentation patterns of 5,5-dipropylbarbituric acid follow established mechanisms for barbituric acid derivatives [14] [13]. The initial electron impact leads to formation of the molecular ion radical, which subsequently undergoes competitive fragmentation pathways. The most favorable fragmentations involve cleavage of the alkyl substituents and rearrangement reactions within the barbituric acid core.

McLafferty-type rearrangements play an important role in the fragmentation chemistry of alkyl-substituted barbiturates [14]. These rearrangements can lead to loss of neutral alkene molecules from the propyl chains, resulting in characteristic neutral losses and fragment ion patterns. The hydrogen transfer processes associated with these rearrangements contribute to the complexity of the mass spectral fragmentation.

Ring fragmentation of the barbituric acid core produces additional fragment ions at lower mass-to-charge ratios [13]. Common fragments include ions at mass-to-charge ratios 98, 112, and 141, which arise from various ring-opening and rearrangement processes. The relative intensities of these fragments depend on the specific substitution pattern and the stability of the resulting ionic species.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements that enable determination of elemental compositions for both the molecular ion and fragment ions [15]. For 5,5-dipropylbarbituric acid, the exact mass of the molecular ion is 212.1161 mass units, allowing unambiguous molecular formula determination even in complex mixtures.

Accurate mass measurements of fragment ions facilitate mechanistic understanding of the fragmentation pathways [15]. The precise mass differences between fragment ions and the molecular ion can be used to identify the specific neutral species lost during fragmentation, providing insight into the reaction mechanisms involved in the mass spectral decomposition.

High-resolution mass spectrometry is particularly valuable for forensic and toxicological applications, where barbituric acid derivatives must be identified with high confidence [15]. The combination of accurate mass measurements and characteristic fragmentation patterns provides robust identification criteria that can distinguish between closely related structural isomers.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5,5-dipropylbarbituric acid reflects the electronic transitions associated with the barbituric acid chromophore [16] [4] [17]. The neutral form of the compound exhibits absorption bands at wavelengths below 300 nanometers, characteristic of the π→π* transitions within the pyrimidinetrione ring system. These transitions are relatively weak due to the saturated nature of the barbituric acid core and the absence of extended conjugation.

The tautomeric behavior of barbituric acid derivatives significantly influences their ultraviolet-visible absorption characteristics [16]. The enolic tautomer, which can be stabilized under appropriate conditions, exhibits bathochromic shifts with absorption maxima in the range of 340-380 nanometers. This shift reflects the increased conjugation and altered electronic structure associated with the enol form.

pH-dependent studies reveal additional absorption features corresponding to the anionic forms of 5,5-dipropylbarbituric acid [16] [17]. Deprotonation of the imide nitrogen atoms leads to formation of barbiturate anions that exhibit strong bathochromic shifts, with absorption maxima appearing around 474 nanometers in basic solutions. These pH-dependent spectral changes can be utilized for quantitative analysis and structural characterization.

Solvatochromic effects provide information about the interactions between 5,5-dipropylbarbituric acid and different solvent environments [16]. Hydrogen-bond accepting solvents tend to cause bathochromic shifts due to stabilization of the excited state through specific intermolecular interactions. The magnitude of these solvatochromic shifts is relatively modest due to the localized nature of the chromophoric system.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and is particularly useful for studying barbituric acid derivatives in different physical states and chemical environments [11] [12] [18]. The Raman spectrum of 5,5-dipropylbarbituric acid exhibits characteristic bands that are diagnostic for the barbituric acid structural motif and the propyl substituents.

The symmetric breathing vibration of the pyrimidine ring produces one of the most intense bands in the Raman spectrum, appearing in the range of 623-630 wavenumbers [11]. This vibration is highly characteristic of barbituric acid derivatives and serves as a reliable marker for identification purposes. The frequency and intensity of this band are relatively insensitive to substitution patterns, making it valuable for rapid screening applications.

The carbonyl stretching vibrations appear as multiple bands in the Raman spectrum, with frequencies in the range of 1695-1742 wavenumbers [12] [18]. The symmetric and antisymmetric stretching modes of the carbonyl groups can be distinguished based on their Raman intensities and frequency positions. These vibrations are sensitive to hydrogen bonding interactions and can provide information about the intermolecular associations in solid samples.

Carbon-hydrogen stretching vibrations of the propyl substituents contribute multiple bands in the region of 2890-3074 wavenumbers [18]. These vibrations include the symmetric and antisymmetric stretches of both methyl and methylene groups. The detailed analysis of this spectral region can provide information about the conformational preferences of the propyl chains and their interactions with the barbituric acid core.

Raman spectroscopy has proven particularly valuable for studying polymorphism and cocrystal formation in barbituric acid derivatives [11] [12]. Different crystal forms can be distinguished based on their low-frequency Raman spectra, which are sensitive to the specific intermolecular interactions and packing arrangements. The technique is also useful for monitoring solid-state transformations and identifying impurities in pharmaceutical preparations.